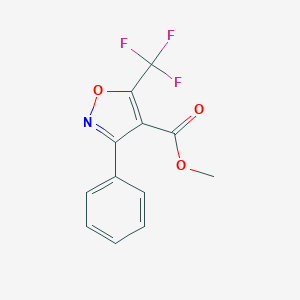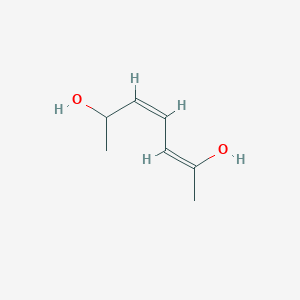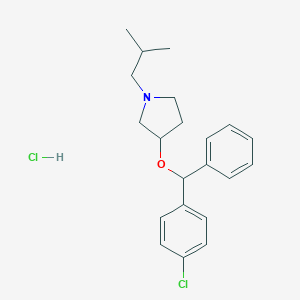
3-(p-Chloro-alpha-phenylbenzyloxy)-1-isobutylpyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Chloro-alpha-phenylbenzyloxy)-1-isobutylpyrrolidine hydrochloride, commonly known as RTI-126, is a chemical compound that belongs to the family of pyrrolidine-based stimulants. It is a research chemical that has gained popularity among scientists due to its potential use in the treatment of various neurological disorders.
Mecanismo De Acción
RTI-126 works by inhibiting the dopamine transporter (DAT), which is responsible for the reuptake of dopamine into the presynaptic neuron. By blocking DAT, RTI-126 increases the levels of dopamine in the synaptic cleft, which leads to increased dopamine activity in the brain. This increased dopamine activity can improve cognitive function, alertness, and motor control.
Biochemical and Physiological Effects:
RTI-126 has been shown to have various biochemical and physiological effects, including increased dopamine activity in the brain, improved cognitive function, alertness, and motor control. It has also been shown to have potential neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of RTI-126 is its potential use in the treatment of various neurological disorders. It has also been extensively studied in animal models, which makes it a useful tool for researchers studying dopamine neurotransmission and its role in various neurological disorders. However, there are also limitations to its use in lab experiments, including potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on RTI-126, including further studies on its safety and efficacy, its potential use in the treatment of various neurological disorders, and its potential neuroprotective effects. Additionally, more research is needed to determine the optimal dosage and administration of RTI-126, as well as its potential interactions with other drugs. Overall, RTI-126 shows promise as a potential treatment for various neurological disorders, and further research is needed to fully understand its potential benefits and limitations.
Métodos De Síntesis
The synthesis of RTI-126 involves the reaction of 3-(4-chlorobenzyloxy)-1-isobutylpyrrole with alpha-phenylacetonitrile in the presence of sodium hydride and DMF (N,N-dimethylformamide). The resulting product is then treated with hydrochloric acid to obtain the final product, RTI-126, in the form of a hydrochloride salt.
Aplicaciones Científicas De Investigación
RTI-126 has been extensively studied for its potential use in the treatment of various neurological disorders, such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and Parkinson's disease. It acts as a dopamine reuptake inhibitor, which means it increases the levels of dopamine in the brain by preventing its reuptake into the presynaptic neuron. This leads to increased dopamine activity in the brain, which can improve cognitive function, alertness, and motor control.
Propiedades
Número CAS |
102446-20-8 |
|---|---|
Nombre del producto |
3-(p-Chloro-alpha-phenylbenzyloxy)-1-isobutylpyrrolidine hydrochloride |
Fórmula molecular |
C21H27Cl2NO |
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
3-[(4-chlorophenyl)-phenylmethoxy]-1-(2-methylpropyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C21H26ClNO.ClH/c1-16(2)14-23-13-12-20(15-23)24-21(17-6-4-3-5-7-17)18-8-10-19(22)11-9-18;/h3-11,16,20-21H,12-15H2,1-2H3;1H |
Clave InChI |
KDDZJPQFSRCWHF-UHFFFAOYSA-N |
SMILES |
CC(C)CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
SMILES canónico |
CC(C)CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Sinónimos |
3-[(4-chlorophenyl)-phenyl-methoxy]-1-(2-methylpropyl)pyrrolidine hydr ochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



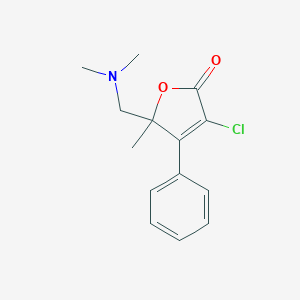

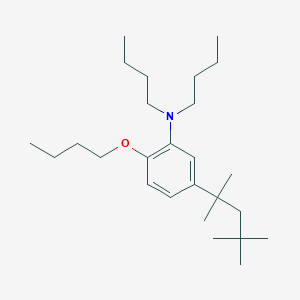
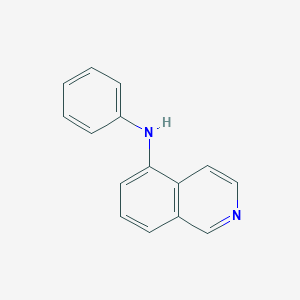
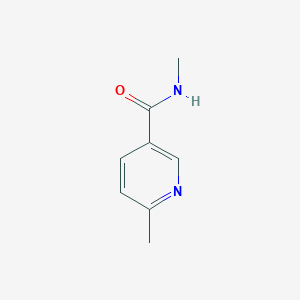

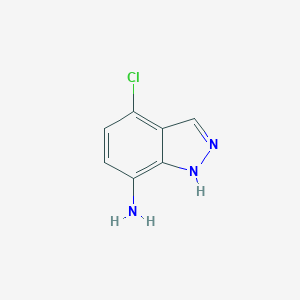
![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)
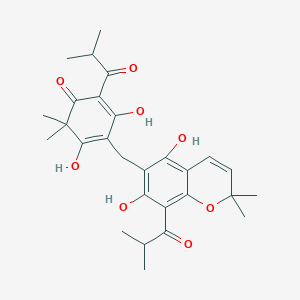
![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)
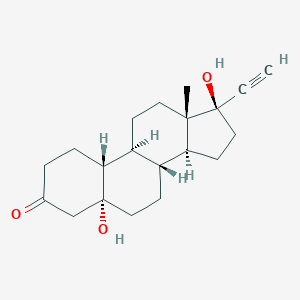
![3-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B24657.png)
